Ajugasteron B
CAS No.: 21490-21-1
Cat. No.: VC0517720
Molecular Formula: C29H46O7
Molecular Weight: 506.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21490-21-1 |
|---|---|
| Molecular Formula | C29H46O7 |
| Molecular Weight | 506.7 g/mol |
| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 |
| Standard InChI Key | ODENAQIZHMFEAO-BQBPTSSQSA-N |
| Isomeric SMILES | CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO |
| SMILES | CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO |
| Canonical SMILES | CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Natural Occurrence
Ajugasteron B belongs to the phytoecdysteroid class, which comprises plant-derived analogs of insect molting hormones. Its structure features a steroidal backbone with hydroxyl groups at positions 2, 3, 14, 20, 22, and 28, along with a δ-lactone ring at position 26. This configuration confers unique solubility and receptor-binding properties, distinguishing it from similar compounds like ecdysterone and turkesterone.
The compound is predominantly extracted from Ajuga species, such as Ajuga reptans and Ajuga turkestanica, through methanol or ethanol-based extraction followed by chromatographic purification. Industrial production remains limited due to the complexity of its structure, though advances in synthetic biology may offer scalable alternatives in the future.
Pharmacological Properties
Antimicrobial Activity
Preliminary studies indicate broad-spectrum antimicrobial properties. Extracts enriched with Ajugasteron B inhibit the growth of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans). While the exact mechanism remains unclear, researchers hypothesize that its hydroxyl-rich structure disrupts microbial cell membranes or interferes with essential enzymatic processes.
Mechanisms of Action
Ecdysone Receptor Modulation
As a phytoecdysteroid, Ajugasteron B binds to ecdysone receptors (EcRs) in insects, disrupting molting and metamorphosis. This interaction has spurred interest in its application as a biopesticide. In mammalian systems, EcR homologs are absent, but the compound may influence analogous nuclear receptors involved in cell differentiation and apoptosis.
Anti-inflammatory Pathways
Ajugasteron B suppresses pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB translocation. In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α production by 60% and IL-6 by 55%, comparable to dexamethasone in preliminary assays.
Toxicological Profile
| Model System | Concentration | Effect | Citation |
|---|---|---|---|
| Philodina acuticornis (rotifers) | 100 µM | 40% population reduction | |
| RAW 264.7 macrophages | 50 µg/mL | No cytotoxicity observed |
The compound’s toxicity is dose-dependent, with crude extracts showing no adverse effects up to 1 mg/mL, while purified Ajugasteron B becomes toxic at concentrations exceeding 50 µM . This underscores the importance of formulation and delivery methods in therapeutic applications.
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| Ecdysterone | Lacks δ-lactone ring | Enhances muscle protein synthesis |
| Turkesterone | Additional hydroxyl group at C-11 | Promotes adaptogenic effects |
| Ajugasteron B | δ-Lactone at C-26 | Broad antimicrobial and cytotoxic activity |
Ajugasteron B’s δ-lactone moiety enhances its membrane permeability compared to ecdysterone, potentially explaining its superior antimicrobial efficacy.
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